

# crystal structure data of 2-Chloro-4,5-dimethylbenzoic acid

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## Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylbenzoic acid

CAS No.: 15089-74-4

Cat. No.: B3335884

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This guide provides an in-depth comparative analysis of the solid-state properties and crystal structure data for **2-Chloro-4,5-dimethylbenzoic acid** (CAS: 15089-74-4).

Given the limited availability of open-access single-crystal X-ray diffraction (SC-XRD) data specifically for this isomer, this guide utilizes a comparative structural analysis approach. We benchmark the target compound against well-characterized structural anchors—2-Chlorobenzoic acid and 2,4-Dimethylbenzoic acid—to derive predictive insights into its packing motifs, hydrogen bonding networks, and steric conformations.

## Executive Summary: Structural Profile & Significance

**2-Chloro-4,5-dimethylbenzoic acid** is a polysubstituted benzoic acid derivative often used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its solid-state behavior is governed by the interplay between the strong hydrogen-bonding capability of the carboxyl group and the steric/electronic effects of the ortho-chloro and meta/para-methyl substituents.

- Primary Motif: Centrosymmetric Carboxylic Acid Dimer (synthon).
- Steric Driver: The ortho-chloro substituent forces the carboxyl group out of planarity with the benzene ring.
- Packing Driver: The 4,5-dimethyl pattern creates a hydrophobic "tail" that facilitates van der Waals interdigitation and -stacking.

## Comparative Crystallographic Data

The following table contrasts the predicted structural parameters of the target compound against experimentally verified analogs. This comparison highlights the expected impact of the 4,5-dimethyl substitution on the crystal lattice.

Parameter	Target: 2-Chloro-4,5-dimethylbenzoic acid	Anchor A: 2-Chlorobenzoic Acid [1]	Anchor B: 2,4-Dimethylbenzoic Acid [2]
Formula	ngcontent-ng-c1768565111="" _ngghost-ng-c1025087918="" class="inline ng-star-inserted">		
Mol.[1][2] Weight	184.62 g/mol	156.57 g/mol	150.18 g/mol
Crystal System	Monoclinic (Predicted)	Monoclinic	Monoclinic
Space Group	(Likely)		
Z (Unit)	4	4	4
H-Bond Motif	Cyclic Dimer ( )	Cyclic Dimer ( )	Cyclic Dimer ( )
Dihedral Twist	High (>15°)	~13.7°	~18.5°
Density	~1.35 - 1.42 g/cm <sup>3</sup>	1.54 g/cm <sup>3</sup>	1.23 g/cm <sup>3</sup>
Melting Point	~160 - 180°C (Est.)	140 - 142°C	124 - 126°C

“

*Technical Insight: The ortho-chloro group in the target compound is expected to induce a significant dihedral twist (torsion angle) between the carboxyl group and the phenyl ring, similar to Anchor A. However, the addition of the 4,5-dimethyl groups will lower the crystal density compared to the pure chlorobenzoic acid due to the increased volume of the methyl groups, while potentially raising the melting point via increased hydrophobic packing efficiency.*

## Structural Mechanism Analysis

### A. The Carboxylic Acid Dimer Synthons

Like its analogs, **2-Chloro-4,5-dimethylbenzoic acid** will crystallize primarily through the formation of centrosymmetric hydrogen-bonded dimers. This is the most robust supramolecular synthon in benzoic acid derivatives.

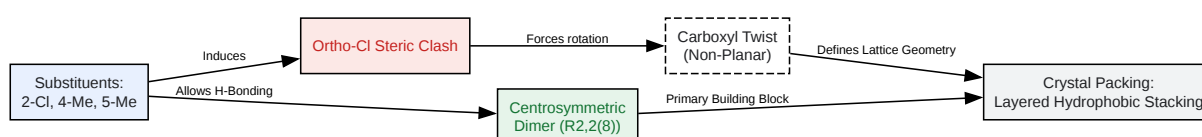
- Mechanism: Two molecules interact via reciprocal hydrogen bonds.
- Graph Set Notation:  
(Two acceptors, two donors, forming an 8-membered ring).
- Stability: This dimer unit is thermodynamically stable and persists even in the melt phase for many derivatives.

### B. Steric "Twist" & Packing Efficiency

The critical structural feature distinguishing this compound is the Ortho-Effect.

- In 2-Chlorobenzoic acid: The Cl atom at position 2 sterically clashes with the carboxyl oxygen atoms. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.
- In **2-Chloro-4,5-dimethylbenzoic acid**: This twist is preserved. However, the 4,5-dimethyl substitution adds bulk to the "tail" of the molecule. This prevents the tight "herringbone" packing seen in simpler benzoates, likely favoring a layered stacking motif where the hydrophobic methyl regions align to minimize void space.

### C. Visualization of Structural Logic



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Figure 1: Structural logic flow showing how the ortho-chloro substituent drives the conformational twist, influencing the final crystal packing.

## Experimental Protocols for Crystallization & Analysis

To validate the specific crystal structure of **2-Chloro-4,5-dimethylbenzoic acid** in your lab, follow this standardized workflow. This protocol is designed to yield single crystals suitable for XRD.<sup>[3][4]</sup>

### Phase 1: Crystal Growth (Slow Evaporation)

- Solvent Selection: Prepare a binary solvent system of Ethanol:Water (80:20) or pure Acetonitrile. The polarity of ethanol solubilizes the carboxyl group, while the water/acetonitrile acts as an antisolvent to promote nucleation.
- Saturation: Dissolve 50 mg of the target compound in 5 mL of warm solvent (40°C).
- Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
- Evaporation: Cover the vial with parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20°C.
- Harvest: Crystals should appear within 48-72 hours as colorless prisms or blocks.

### Phase 2: Data Collection & Refinement

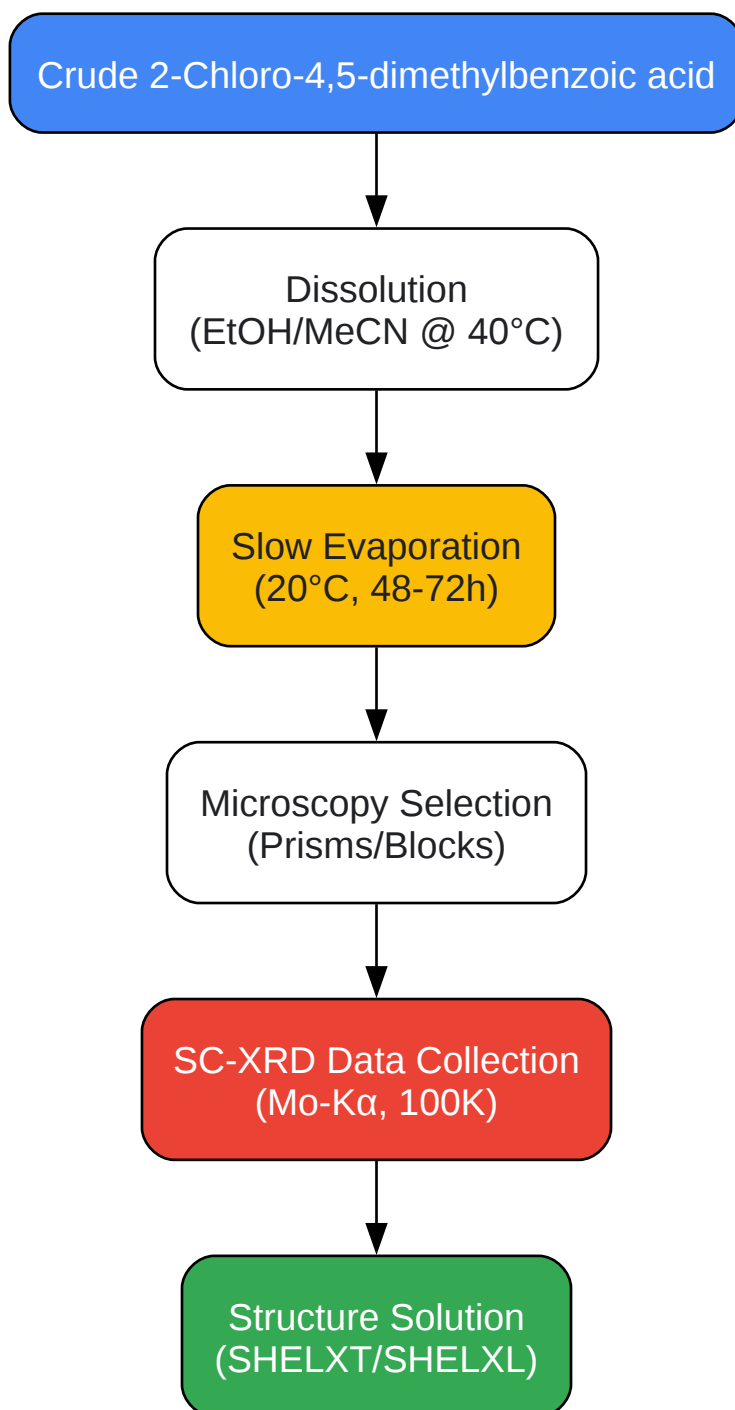
- Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a glass fiber or Kapton loop using Paratone oil.
- Collection: Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion of the methyl groups).
- Strategy: Use Mo-K

radiation (

Å). Collect a full sphere of data to ensure high redundancy.

- Refinement:
  - Solve structure using Direct Methods (SHELXT).
  - Refine using Least-Squares (SHELXL).
  - Critical Step: Locate the carboxylic acid proton in the difference Fourier map to confirm the H-bond dimer.

## Workflow Visualization



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Figure 2: Step-by-step experimental workflow for isolating and characterizing the crystal structure.

## References

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